1,4-Dichlorobutane-d8 (CAS: 83547-96-0) is a fully deuterated, bifunctional alkyl dihalide (>98 atom % D) utilized primarily as an electrophilic C4-linker in advanced organic synthesis. As a clear, volatile liquid, it serves as a foundational building block for introducing a stable -C4D8- chain into complex molecules, particularly active pharmaceutical ingredients (APIs) [1], and is also used directly as a volatile organic standard . In procurement, this compound is evaluated based on its isotopic purity, which guarantees a consistent +8 Da mass shift in downstream products, and its dual-leaving-group chemistry, which enables controlled double-nucleophilic displacement reactions[1].
Substituting 1,4-dichlorobutane-d8 with its unlabeled counterpart (1,4-dichlorobutane) completely negates its primary utility: the downstream product will lack the +8 Da mass shift required to avoid isotopic interference in LC-MS/MS bioanalysis [1]. Furthermore, substituting it with the closely related 1,4-dibromobutane-d8 alters the reaction kinetics. While dibromides are more reactive, they are highly prone to E2 elimination side-reactions under the strong basic conditions (e.g., potassium carbonate at 80-100 °C) required for etherification [1]. Procuring the dichloride form ensures higher chemoselectivity toward the desired SN2 substitution, minimizing olefinic byproducts and simplifying the purification of high-value deuterated intermediates[1].
When synthesizing internal standards such as Aripiprazole-d8, the choice of the deuterated linker directly dictates the mass resolution between the standard and the endogenous analyte. Incorporating 1,4-dichlorobutane-d8 yields a final molecule with an exact +8.0 Da mass shift[1]. In contrast, using unlabeled 1,4-dichlorobutane results in a 0.0 Da shift, while partially deuterated linkers yield insufficient shifts that can suffer from isotopic overlap from the natural drug[1]. The +8.0 Da separation ensures zero cross-channel interference during multiple reaction monitoring (MRM).
| Evidence Dimension | Analyte Mass Shift (Da) |
| Target Compound Data | +8.0 Da shift (using 1,4-Dichlorobutane-d8) |
| Comparator Or Baseline | 0.0 Da shift (using unlabeled 1,4-dichlorobutane) |
| Quantified Difference | 8.0 Da mass separation |
| Conditions | LC-MS/MS quantification of synthesized internal standard vs. unlabeled analyte |
A clean +8 Da mass shift is mandatory for regulatory-compliant bioanalytical assays to prevent false-positive quantification at the lower limit of quantification (LLOQ).
In the synthesis of deuterated quinolinone derivatives, 1,4-dichlorobutane-d8 demonstrates superior chemoselectivity over 1,4-dibromobutane-d8. When reacted with 3,4-dihydro-7-hydroxy-2(1H)-quinolinone under basic conditions (K2CO3 in acetonitrile at 80 °C for 3 hours), the dichloride linker achieves a 92.0% yield of the target etherified intermediate [1]. The dibromide comparator, owing to bromine's status as a better leaving group, is more susceptible to competing E2 elimination pathways under prolonged heating, which reduces the isolated yield of the target substitution product[1].
| Evidence Dimension | Target Substitution Yield |
| Target Compound Data | 92.0% yield (1,4-Dichlorobutane-d8) |
| Comparator Or Baseline | Lower yield due to E2 elimination byproducts (1,4-Dibromobutane-d8) |
| Quantified Difference | Higher chemoselectivity for SN2 over E2 |
| Conditions | Reaction with K2CO3 in acetonitrile at 80 °C for 3 hours |
Maximizing the yield of the substitution step minimizes the waste of highly expensive deuterated starting materials and reduces downstream purification bottlenecks.
For industrial-scale synthesis requiring a -C4D8- linker, the choice of halide impacts the mass efficiency of the procured reagent. 1,4-Dichlorobutane-d8 has a molecular weight of 135.06 g/mol, meaning the active deuterated carbon chain constitutes approximately 47.5% of the purchased mass . In contrast, 1,4-dibromobutane-d8 (MW ~224.0 g/mol) delivers the same active chain at only ~28.6% of the purchased mass . This difference results in a significantly higher atom economy for the dichloride when displacing both halogens.
| Evidence Dimension | Active Linker Mass Fraction |
| Target Compound Data | ~47.5% active -C4D8- mass (1,4-Dichlorobutane-d8) |
| Comparator Or Baseline | ~28.6% active -C4D8- mass (1,4-Dibromobutane-d8) |
| Quantified Difference | 18.9% higher mass efficiency per mole |
| Conditions | Molar calculation for double nucleophilic displacement |
Procuring the dichloride form delivers more moles of the critical deuterated linker per kilogram, optimizing raw material logistics and costs for bulk isotopic labeling.
1,4-Dichlorobutane-d8 is the required precursor for synthesizing drugs that contain a butyl ether or butylamine linkage, such as Aripiprazole-d8. The compound provides the exact +8 Da mass shift necessary to eliminate isotopic crosstalk during LC-MS/MS bioanalysis, ensuring accurate pharmacokinetic quantification [1].
Due to its dual-leaving-group structure and high SN2 chemoselectivity, this compound is utilized to synthesize fully deuterated cyclic systems. The dichloride form allows for controlled double-nucleophilic displacement without excessive exothermic runaway or elimination [1].
Beyond synthesis, 1,4-Dichlorobutane-d8 is deployed directly as an internal standard in GC/MS and purge-and-trap methods for analyzing volatile organic compounds (VOCs) in water and soil, where its unique mass fragmentation and retention time prevent overlap with environmental contaminants .
Flammable;Irritant